molecular formula C8H16N2O4 B13802948 tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate

tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate

Cat. No.: B13802948
M. Wt: 204.22 g/mol
InChI Key: CZFRCTCUZBILRW-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate: is an organic compound with the molecular formula C8H18N2O3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxyamino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate involves its ability to form stable carbamate linkages with various functional groups. This reactivity is due to the presence of the methoxyamino and oxoethyl groups, which can participate in nucleophilic and electrophilic reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding .

Comparison with Similar Compounds

  • tert-butyl N-[2-(methoxyamino)ethyl]carbamate
  • tert-butyl N-(2-aminoethyl)-N-methylcarbamate
  • tert-butyl N-(2-oxoethyl)carbamate

Comparison: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate is unique due to the presence of both methoxyamino and oxoethyl groups, which provide distinct reactivity compared to similar compounds. For instance, tert-butyl N-[2-(methoxyamino)ethyl]carbamate lacks the oxo group, making it less reactive in certain oxidation reactions .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(12)9-5-6(11)10-13-4/h5H2,1-4H3,(H,9,12)(H,10,11)

InChI Key

CZFRCTCUZBILRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NOC

Origin of Product

United States

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